5-Methoxy-3-nitro-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-3-nitro-2H-1-benzopyran-2-one is a derivative of benzopyran, a class of organic compounds known for their diverse chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-nitro-2H-1-benzopyran-2-one typically involves the nitration of 5-methoxy-2H-1-benzopyran-2-one. This can be achieved through the reaction of 5-methoxy-2H-1-benzopyran-2-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, allowing for better control over reaction parameters and product quality.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-3-nitro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Strong nucleophiles such as sodium methoxide in methanol.
Major Products:
Reduction: 5-Methoxy-3-amino-2H-1-benzopyran-2-one.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-3-nitro-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of photochromic materials and dyes.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-nitro-2H-1-benzopyran-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy group can influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Coumarin (2H-1-benzopyran-2-one): Lacks the methoxy and nitro groups, making it less reactive in certain chemical reactions.
7-Methoxy-2H-1-benzopyran-2-one: Similar structure but lacks the nitro group, affecting its chemical and biological properties.
3-Nitro-2H-1-benzopyran-2-one: Lacks the methoxy group, influencing its solubility and reactivity.
Uniqueness: 5-Methoxy-3-nitro-2H-1-benzopyran-2-one is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88184-86-5 |
---|---|
Molecular Formula |
C10H7NO5 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
5-methoxy-3-nitrochromen-2-one |
InChI |
InChI=1S/C10H7NO5/c1-15-8-3-2-4-9-6(8)5-7(11(13)14)10(12)16-9/h2-5H,1H3 |
InChI Key |
XQDBMOLTPZGPFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(C(=O)O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.